molecular formula C13H23NO5Si B1581974 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- CAS No. 29602-11-7

1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-

Cat. No.: B1581974
CAS No.: 29602-11-7
M. Wt: 301.41 g/mol
InChI Key: YPKNIURCMPHHJJ-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-: is a chemical compound with the molecular formula C13H23NO5Si . It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is often used in the synthesis of advanced materials due to its ability to form strong bonds with both organic and inorganic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- typically involves the reaction of maleic anhydride with 3-aminopropyltriethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as toluene, at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- involves its ability to form covalent bonds with both organic and inorganic substrates. This property is attributed to the presence of the triethoxysilyl group, which can undergo hydrolysis and condensation reactions to form strong siloxane bonds. These bonds enhance the stability and durability of the materials in which the compound is incorporated .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- is unique due to the presence of the triethoxysilyl group, which imparts enhanced bonding capabilities and versatility in various applications. This makes it more suitable for use in advanced material synthesis compared to its similar compounds .

Properties

IUPAC Name

1-(3-triethoxysilylpropyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5Si/c1-4-17-20(18-5-2,19-6-3)11-7-10-14-12(15)8-9-13(14)16/h8-9H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKNIURCMPHHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1C(=O)C=CC1=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067481
Record name 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-
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Molecular Weight

301.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29602-11-7
Record name 1-[3-(Triethoxysilyl)propyl]-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29602-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2,5-dione, 1-(3-(triethoxysilyl)propyl)-
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Record name 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-
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Record name 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-triethoxysilylpropyl)pyrrole-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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